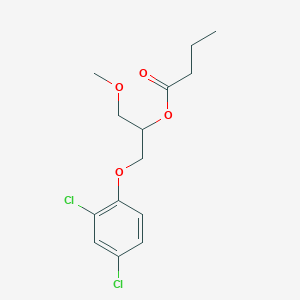
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is characterized by the presence of a dichlorophenoxy group, a methoxy group, and a butanoate ester, which contribute to its herbicidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 3-methoxypropan-2-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as solvent extraction, distillation, and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,4-dichlorophenoxyacetic acid and 3-methoxypropan-2-ol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids and alcohols.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and 3-methoxypropan-2-ol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development as a herbicide.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The herbicidal activity of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate is primarily due to its ability to mimic natural plant hormones called auxins. The compound binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell division and elongation.
Comparison with Similar Compounds
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-yl butanoate can be compared with other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but lacks the methoxy and butanoate groups.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with an additional chlorine atom, leading to different herbicidal properties.
Methyl 4-(2,4-dichlorophenoxy)butanoate: A similar compound with a methyl ester group instead of the methoxypropan-2-yl group.
The uniqueness of this compound lies in its specific structural modifications, which can influence its herbicidal activity and selectivity.
Properties
CAS No. |
62581-94-6 |
|---|---|
Molecular Formula |
C14H18Cl2O4 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
[1-(2,4-dichlorophenoxy)-3-methoxypropan-2-yl] butanoate |
InChI |
InChI=1S/C14H18Cl2O4/c1-3-4-14(17)20-11(8-18-2)9-19-13-6-5-10(15)7-12(13)16/h5-7,11H,3-4,8-9H2,1-2H3 |
InChI Key |
LXFQWDQAYLGXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(COC)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


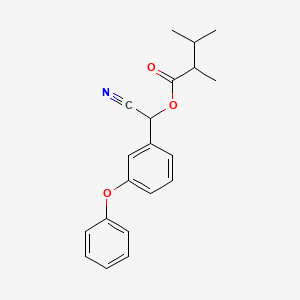
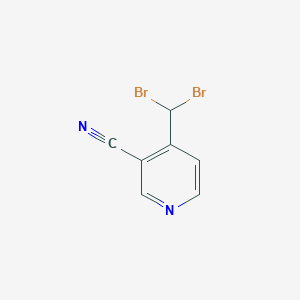
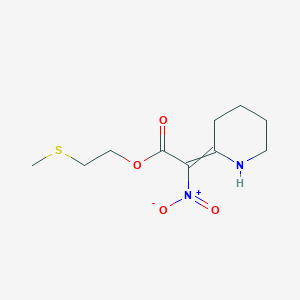
![1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14517445.png)
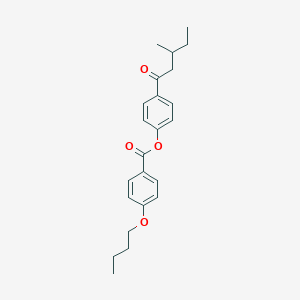
![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)
methanone](/img/structure/B14517460.png)
![Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt](/img/structure/B14517468.png)

![1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14517494.png)

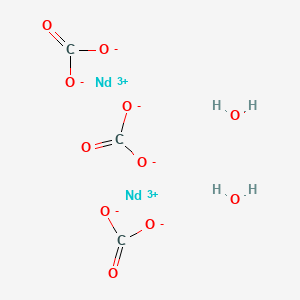
![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine](/img/structure/B14517506.png)

